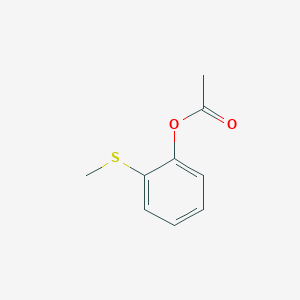

2-Acetoxyphenyl methyl sulfide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-Acetoxyphenyl methyl sulfide is an organic compound that belongs to the class of sulfides It is characterized by the presence of an acetoxy group attached to a phenyl ring, which is further connected to a methyl sulfide group

Mecanismo De Acción

Target of Action

It is known that sulfides, including organic sulfides like 2-acetoxyphenyl methyl sulfide, often interact with various biological targets .

Mode of Action

Through an SN2 reaction, biological nucleophiles can attack the electrophilic methyl group bonded to the positively charged sulfonium ion and cause the removal of a neutral sulfide as a leaving group .

Biochemical Pathways

For example, the acetyl CoA pathway, which is considered ancient, involves sulfur-containing compounds and is essential for carbon and energy metabolism .

Pharmacokinetics

The pharmacokinetics of a drug generally depend on both the drug’s chemical properties and patient-related factors such as renal function, genetic makeup, sex, and age .

Result of Action

For example, the thiol group of cysteine and glutathione is often involved in the redox cycle by two thiol ↔ disulfide conversions .

Análisis Bioquímico

Biochemical Properties

They can undergo oxidation, reduction, and hydrolysis, which are common phase I metabolic reactions . These reactions can introduce or unmask hydrophilic groups in these compounds, making them more soluble and easier to transport within the body .

Cellular Effects

Sulfides have been shown to play a role in cellular signaling . Hydrogen sulfide (H2S), for instance, is an important cellular signaling molecule that exhibits promising protective effects

Molecular Mechanism

The exact molecular mechanism of 2-Acetoxyphenyl methyl sulfide is not well-known. Sulfides are known to participate in various chemical reactions. For instance, they can undergo free radical reactions, where they lose a hydrogen atom to form a radical . This radical can then participate in further reactions, such as substitutions at the benzylic position .

Dosage Effects in Animal Models

The effects of different dosages of this compound in animal models have not been specifically studied. The dosage effects of drugs in animal models are generally studied to understand their efficacy and safety . Such studies could potentially be conducted for this compound in the future.

Metabolic Pathways

Sulfides are known to be involved in various metabolic pathways . For instance, they can undergo phase I metabolic reactions, such as oxidation, reduction, and hydrolysis . These reactions can alter the chemical structure of the sulfide, affecting its interactions with enzymes and other biomolecules .

Transport and Distribution

These studies suggest that sulfides can be transported across cell membranes and distributed within cells and tissues .

Subcellular Localization

The subcellular localization of proteins and other molecules is an important aspect of their function . Understanding the subcellular localization of this compound could provide insights into its role in cellular processes.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

2-Acetoxyphenyl methyl sulfide can be synthesized through a thiol-free one-pot method. This method involves the use of benzyl bromides as starting materials in the presence of potassium thioacetate and Oxone®. These reagents are low-cost and readily accessible, making the process efficient and environmentally friendly .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach involves the use of scalable and sustainable synthetic routes. The thiol-free one-pot method mentioned above can be adapted for larger-scale production, ensuring high yields and minimal environmental impact.

Análisis De Reacciones Químicas

Types of Reactions

2-Acetoxyphenyl methyl sulfide undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form sulfoxides and sulfones.

Substitution: It can participate in substitution reactions, where the acetoxy group can be replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and Oxone®.

Substitution: Reagents such as halides and nucleophiles are commonly used in substitution reactions.

Major Products

Oxidation: The major products include sulfoxides and sulfones.

Substitution: The products depend on the substituents introduced during the reaction.

Aplicaciones Científicas De Investigación

2-Acetoxyphenyl methyl sulfide has several applications in scientific research:

Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of more complex molecules.

Biology: The compound has been studied for its potential biological activities, including enzyme inhibition.

Comparación Con Compuestos Similares

Similar Compounds

2-Acetoxyphenyl heptyl sulfide: This compound has a longer alkyl chain and exhibits higher inhibitory potency against COX-2.

2-Acetoxyphenyl alkyl sulfides: These compounds vary in the length of the alkyl chain and their inhibitory potency.

Uniqueness

2-Acetoxyphenyl methyl sulfide is unique due to its moderate potency and selectivity against COX-2. Its structure-activity relationship studies have led to the development of more potent analogues, highlighting its importance as a lead compound in medicinal chemistry .

Propiedades

IUPAC Name |

(2-methylsulfanylphenyl) acetate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10O2S/c1-7(10)11-8-5-3-4-6-9(8)12-2/h3-6H,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AVQLMCFSPDGCKF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1=CC=CC=C1SC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

182.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-chloro-N-(8-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzenesulfonamide](/img/structure/B3010442.png)

![N-(2-(4-(thiophen-2-yl)piperidin-1-yl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B3010444.png)

![3-bromo-5,7-dimethyl-2-(((5-nitro-1H-benzo[d]imidazol-2-yl)thio)methyl)imidazo[1,2-a]pyrimidine](/img/structure/B3010448.png)

![[4-(2-Methylpropanoylamino)phenyl] 1-prop-2-enoylpiperidine-4-carboxylate](/img/structure/B3010451.png)

![7-(1-ethyl-3-methyl-1H-pyrazol-4-yl)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid](/img/structure/B3010453.png)

![N-(4-chlorophenyl)-2-methoxy-N-[1-(2-phenylethyl)-4-piperidinyl]-acetamide,monohydrochloride](/img/structure/B3010456.png)

![2-bromo-N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)benzenesulfonamide](/img/structure/B3010460.png)